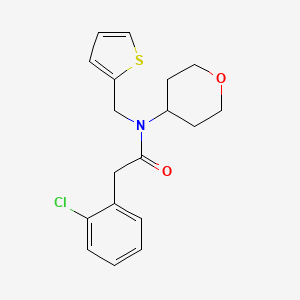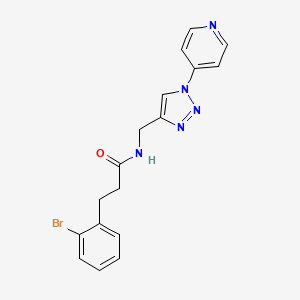![molecular formula C27H27N3O4 B2498520 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-70-6](/img/structure/B2498520.png)
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves multiple steps, including the condensation of o-phenylenediamine with acids or their derivatives, followed by cyclization. For example, the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives can be achieved through a multistep pathway involving NMR spectroscopy and characterized by crystal structure and ADME analyses, showcasing the complex synthetic routes employed for such compounds (Sukiennik et al., 2023).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often elucidated using single-crystal X-ray diffraction, which reveals the conformation and bonding patterns within the molecule. These structures frequently exhibit hydrogen bonding patterns, contributing to their stability and reactivity (Mohammat et al., 2008).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including N-alkylation, acylation, and condensation with aldehydes to form hydrazones. These reactions expand the functional diversity and potential applications of these compounds (Vaickelionienė et al., 2012).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, crystallinity, and melting point, are crucial for their practical applications. These compounds often exhibit good solubility in polar solvents and high thermal stability, making them suitable for various applications, including materials science and pharmaceuticals (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including reactivity, electronic structure, and photophysical properties, are studied through spectroscopic methods and theoretical calculations. These studies provide insights into the electronic transitions, molecular orbitals, and potential reactivity of these compounds, facilitating their application in catalysis, organic synthesis, and as fluorescent probes (Marchesi et al., 2019).
Applications De Recherche Scientifique
Novel Terpyridine-Skeleton Molecules
A series of novel terpyridine-skeleton molecules, which share structural similarities with the compound , demonstrated significant tumor growth and metastasis inhibition by targeting topoisomerases. These molecules were found to induce apoptosis and G1 arrest in human breast cancer cells, showing less DNA toxicity compared to etoposide, suggesting potential applications in cancer therapy (Kwon et al., 2015).
Palladium Complexes with ONN Pincer Ligand
The synthesis and characterization of Pd(II) complexes with ONN pincer ligands, which share functional groups with the compound of interest, revealed their excellent catalytic activity towards the Suzuki-Miyaura reaction. This suggests potential applications in facilitating cross-coupling reactions, a cornerstone in the synthesis of complex organic compounds (Shukla et al., 2021).
Novel Polyimides from Aromatic Diamines
Research into novel polyimides derived from aromatic diamines, including compounds structurally related to the query, highlighted applications in materials science. These polyimides exhibited exceptional thermal and thermooxidative stability, suggesting their use in high-performance materials resistant to extreme temperatures (Zhang et al., 2005).
Selective Aldose Reductase Inhibitors
Compounds bearing a phenol or catechol moiety, similar to the chemical structure of interest, showed potent activity as aldose reductase inhibitors. These findings indicate potential therapeutic applications in managing complications related to diabetes by inhibiting aldose reductase, an enzyme implicated in diabetic complications (La Motta et al., 2007).
Antifungal Activity of Novel Derivatives
The antifungal effects of certain derivatives, closely related to the compound , against types of fungi such as Aspergillus terreus and Aspergillus niger, suggest the compound's potential as a basis for developing new antifungal agents. This research could pave the way for new treatments against fungal infections (Jafar et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-33-23-11-7-8-20(15-23)29-16-19(14-26(29)32)27-28-24-12-5-6-13-25(24)30(27)17-21(31)18-34-22-9-3-2-4-10-22/h2-13,15,19,21,31H,14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIXFDIGLAWQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

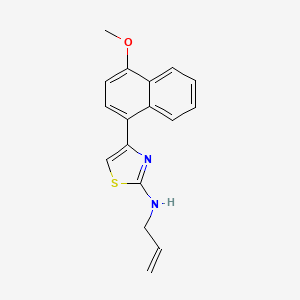
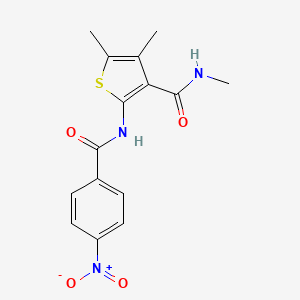
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

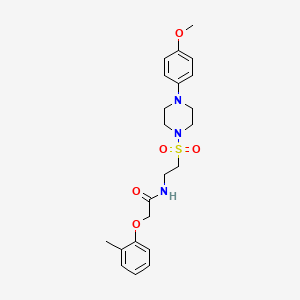
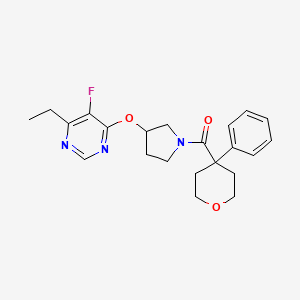
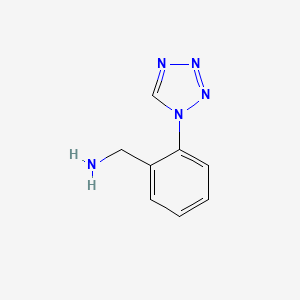
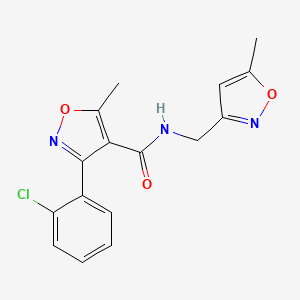
![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)
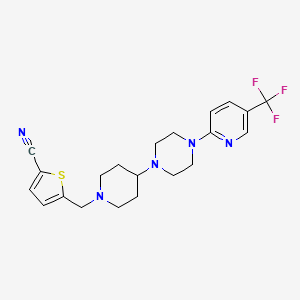
![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)
![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)
